Dramatic Reduction in Antibacterial Potency Against S. aureus Compared to Its Aglycone
Epicoccamide exhibits minimal antibacterial activity against Staphylococcus aureus, a stark contrast to its deglycosylated derivative, epicoccamide-aglycone. The presence of the D-mannose sugar on epicoccamide increases the minimal inhibitory concentration (MIC) by a factor of 64, demonstrating that glycosylation is a key structural determinant that downregulates antibacterial potency [1]. This property positions epicoccamide as an ideal negative control or a scaffold for prodrug development where initial inactivity is required.
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 64 μg/mL |
| Comparator Or Baseline | Epicoccamide-aglycone (1 μg/mL) |
| Quantified Difference | 64-fold higher MIC (lower potency) |
| Conditions | Assay against Staphylococcus aureus |
Why This Matters
This 64-fold difference in MIC against S. aureus provides a quantifiable basis for selecting epicoccamide over its aglycone when a non-antimicrobial glycosylated scaffold is required for mechanistic studies.
- [1] Kwon, H. J., et al. (2023). Biological production of epicoccamide-aglycone and its cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 96, 129524. View Source
